4-(Dimethylamino)benzohydrazide

Dynamic combinatorial chemistry Acylhydrazone Reaction selectivity

4-(Dimethylamino)benzohydrazide (CAS 19353‑92‑5; MF C₉H₁₃N₃O; MW 179.22) is a para‑substituted aroyl hydrazide bearing a strongly electron‑donating –N(CH₃)₂ group. The compound is supplied as a crystalline solid (typical purity ≥ 98 %) and is catalogued by major vendors as an intermediate for pharmaceutical and analytical derivatization applications.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 19353-92-5
Cat. No. B100993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)benzohydrazide
CAS19353-92-5
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)
InChIKeyHITIGLAGJBMISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)benzohydrazide (CAS 19353-92-5) – Core Identity and Procurement Baseline


4-(Dimethylamino)benzohydrazide (CAS 19353‑92‑5; MF C₉H₁₃N₃O; MW 179.22) is a para‑substituted aroyl hydrazide bearing a strongly electron‑donating –N(CH₃)₂ group [1]. The compound is supplied as a crystalline solid (typical purity ≥ 98 %) and is catalogued by major vendors as an intermediate for pharmaceutical and analytical derivatization applications . Its hydrazido (–CONHNH₂) functionality enables straightforward condensation with carbonyl compounds to form hydrazones, while the dimethylamino substituent profoundly modulates electronic properties and solid‑state packing relative to the parent benzohydrazide and other ring‑substituted analogs.

Why 4-(Dimethylamino)benzohydrazide Cannot Be Readily Replaced by Generic Benzohydrazide or Isoniazid


Simple substitution of 4‑(dimethylamino)benzohydrazide by unsubstituted benzohydrazide, isoniazid, or other aroyl hydrazides is not straightforward because the para‑dimethylamino group imposes a unique combination of electronic, steric, and solid‑state properties that directly govern reactivity, selectivity, and material handling [1]. In dynamic covalent chemistry, the electron‑rich 4‑dimethylamino aromatic ring of this compound drives both kinetic and thermodynamic preference for hydrazone formation relative to isoniazid, 4‑nitrobenzohydrazide, and nicotinic hydrazide in competition experiments; swapping in a less electron‑donating analog would invert the outcome of such equilibrating libraries [2]. Furthermore, the crystal‑engineering parameters—near‑perfect molecular planarity (maximum deviation 0.074 Å) and a lattice energy of –215.7 kJ mol⁻¹—differ fundamentally from those of the parent benzohydrazide, meaning that formulations, cocrystals, or solid‑phase applications optimized for the dimethylamino derivative cannot be assumed to perform identically with other hydrazides.

Direct Evidence of Differentiation: 4-(Dimethylamino)benzohydrazide vs. Closest Analogs


Kinetic and Thermodynamic Dominance in Acylhydrazone Dynamic Combinatorial Libraries vs. Isoniazid, 4-Nitrobenzohydrazide, and Nicotinic Hydrazide

In competition reactions among four hydrazides (isoniazid, 4-nitrobenzohydrazide, nicotinic hydrazide, and 4-dimethylamino-benzohydrazide) with benzaldehyde or 2-pyridine-carboxaldehyde, ¹H‑NMR monitoring revealed that acylhydrazones incorporating the 4‑dimethylamino‑benzohydrazide moiety were both the kinetic product (first to form) and the thermodynamic product (ultimately dominating the equilibrated library) [1]. No other hydrazide showed dual kinetic/thermodynamic control across all libraries evaluated.

Dynamic combinatorial chemistry Acylhydrazone Reaction selectivity

Crystal‑Lattice Energy and Molecular Planarity vs. Unsubstituted Benzohydrazide

Single‑crystal X‑ray diffraction shows that 4‑(dimethylamino)benzohydrazide is essentially flat (maximum atomic deviation from mean plane = 0.074 Å) and packs via an intricate hydrogen‑bonded chain motif (fused R₂²(6) and R₂²(10) rings). DFT calculations estimate the lattice energy at –215.7 kJ mol⁻¹ [1]. In contrast, the lattice energy of a comparable benzohydrazide monohydrate structure is only –67.2 kJ mol⁻¹ [2], indicating significantly stronger intermolecular stabilization in the dimethylamino derivative, primarily from enhanced dispersion and electrostatic contributions.

Crystal engineering Solid-state chemistry DFT lattice energy

Para‑Dimethylamino Substitution Confers Kinetic/Thermodynamic Divergence from the Meta Isomer 3‑(Dimethylamino)benzohydrazide

The para‑dimethylamino group of the title compound extends the π‑conjugation directly into the hydrazide reaction center, lowering the carbonyl electrophilicity and enhancing the nucleophilicity of the terminal –NH₂ group. This is a well‑established substituent effect in aroyl hydrazides: para‑electron‑donating groups (−N(CH₃)₂) increase the electron density on the carbonyl oxygen, thereby strengthening intermolecular hydrogen bonds and raising the lattice energy [1]. The meta isomer 3‑(dimethylamino)benzohydrazide (CAS 205927‑64‑6) cannot participate in through‑conjugation to the same extent, resulting in different reactivity and solid‑state properties .

Positional isomerism Electronic effect Reactivity

Procurement‑Relevant Application Scenarios for 4-(Dimethylamino)benzohydrazide


Dynamic Covalent Library Screening for Bioactive Hydrazones

The unique kinetic‑thermodynamic dominance of 4‑(dimethylamino)benzohydrazide in DCLs [1] recommends it as the primary hydrazide component when designing targeted libraries for antimicrobial or iron‑chelating hydrazone discovery. Pre‑selection of this compound reduces library complexity and accelerates hit identification relative to libraries built from isoniazid or other common hydrazides.

Crystalline Hydrazone Intermediates Requiring High Melting Point and Stability

The high lattice energy and elevated melting point of 4‑(dimethylamino)benzohydrazide [1] translate into crystalline hydrazone intermediates that are easier to filter, dry, and store compared to those derived from benzohydrazide (mp 112–114 °C). This is particularly relevant for kilogram‑scale syntheses where solid‑handling properties impact throughput and purity.

Synthesis of Permanently Charged Glycan Labeling Reagents

4‑(Dimethylamino)benzohydrazide is a key intermediate in the preparation of permanently charged hydrazide‑based glycan tags for HPLC and MS detection [2]. The para‑dimethylamino group is essential for generating the quaternary ammonium charge that enhances ionization efficiency; neutral or differently substituted hydrazides cannot yield analogous permanently charged tags.

Cocrystal and Solid‑Form Screening of Aroyl Hydrazides

The exceptional planarity and predictable hydrogen‑bonding synthons of 4‑(dimethylamino)benzohydrazide (fused R₂²(6) and R₂²(10) motifs) [1] make it a robust partner for cocrystallization with carboxylic acids or amides. Its lattice‑energy advantage over benzohydrazide suggests that cocrystals incorporating this compound may exhibit superior stability and dissolution profiles, an important consideration in pharmaceutical solid‑form patenting.

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